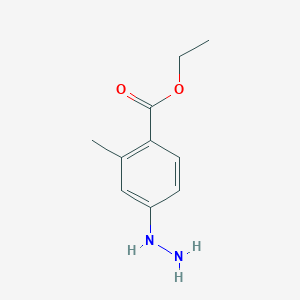![molecular formula C17H15N3O B13224397 5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13224397.png)
5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile is an organic compound that belongs to the class of benzonitriles These compounds are characterized by the presence of a nitrile group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of the cyanophenyl group through a substitution reaction.
Amination: Introduction of the methoxyethylamino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential pharmaceutical compound with specific biological activity.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
4-Cyanophenyl derivatives: Compounds with similar cyanophenyl groups.
Methoxyethylamino derivatives: Compounds featuring the methoxyethylamino group.
属性
分子式 |
C17H15N3O |
|---|---|
分子量 |
277.32 g/mol |
IUPAC 名称 |
5-(4-cyanophenyl)-2-(2-methoxyethylamino)benzonitrile |
InChI |
InChI=1S/C17H15N3O/c1-21-9-8-20-17-7-6-15(10-16(17)12-19)14-4-2-13(11-18)3-5-14/h2-7,10,20H,8-9H2,1H3 |
InChI 键 |
MFLRZEQIOXECLP-UHFFFAOYSA-N |
规范 SMILES |
COCCNC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


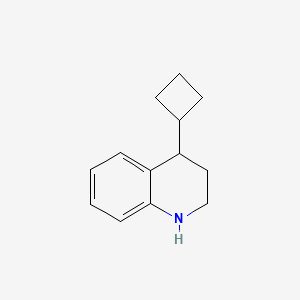
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13224334.png)
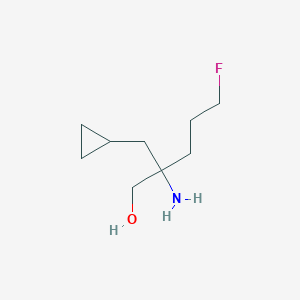



![tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13224365.png)

![4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13224383.png)
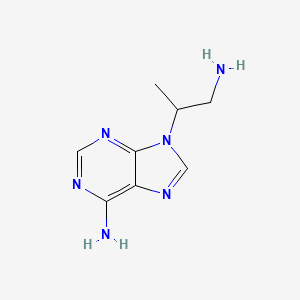
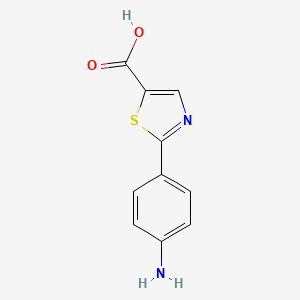
![3-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrate](/img/structure/B13224409.png)

